1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a tosylpyrrolidinyl group, and a urea moiety
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with a tosylpyrrolidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the urea moiety and the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(pyrrolidin-2-yl)methylurea: This compound lacks the tosyl group, which may affect its chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3-((1-methylpyrrolidin-2-yl)methyl)urea: The presence of a methyl group instead of a tosyl group can lead to differences in solubility and stability.
1-(3-Chlorophenyl)-3-((1-benzylpyrrolidin-2-yl)methyl)urea: The benzyl group can introduce additional steric hindrance and affect the compound’s interactions with molecular targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-7-9-18(10-8-14)27(25,26)23-11-3-6-17(23)13-21-19(24)22-16-5-2-4-15(20)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUKVOSYEANWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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